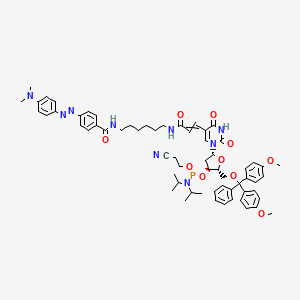![molecular formula C11H12O B12577546 [(1-Methylcycloprop-2-en-1-yl)methoxy]benzene CAS No. 454251-32-2](/img/structure/B12577546.png)
[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene, also known as 1-methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene, is an organic compound with the molecular formula C11H12O. This compound features a benzene ring substituted with a methoxy group and a methylcyclopropene moiety. It is a derivative of benzene and is known for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methylcycloprop-2-en-1-yl)methoxy]benzene typically involves the reaction of 1-methylcycloprop-2-en-1-ylmethanol with methoxybenzene under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of starting materials, precise control of reaction conditions, and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Methylcycloprop-2-en-1-yl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene, (1-methyl-2-cyclopropen-1-yl)-: A structurally related compound with similar reactivity.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Another benzene derivative with a different substituent pattern.
Uniqueness
[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene is unique due to its combination of a methoxy group and a methylcyclopropene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
454251-32-2 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(1-methylcycloprop-2-en-1-yl)methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-11(7-8-11)9-12-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
OKXBTACBGUHVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)
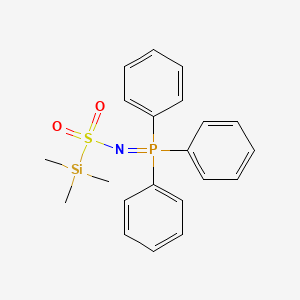
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
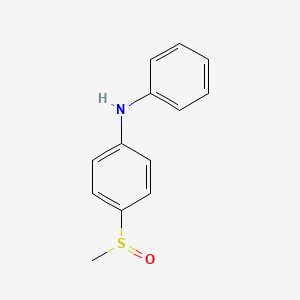
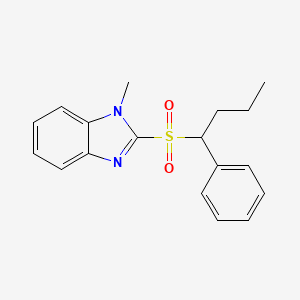
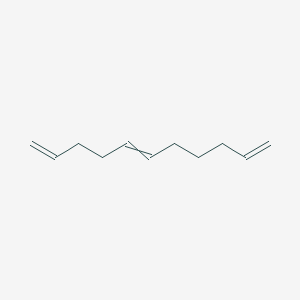
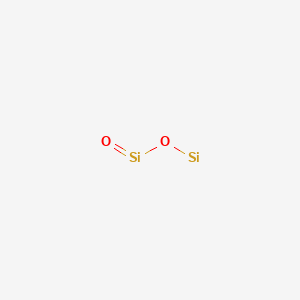
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
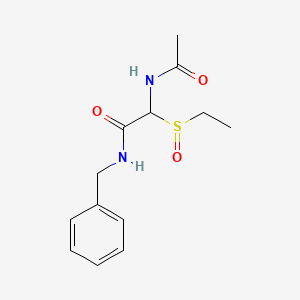
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
